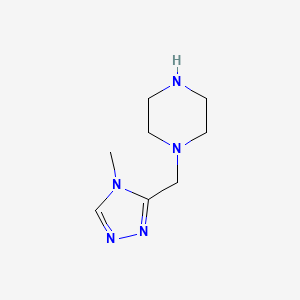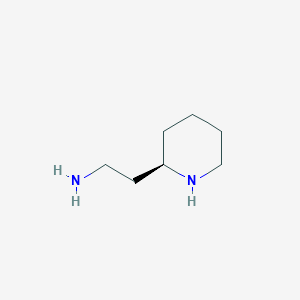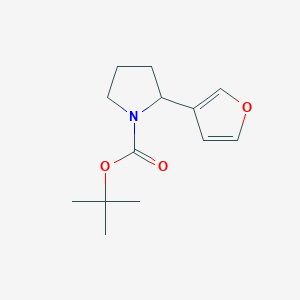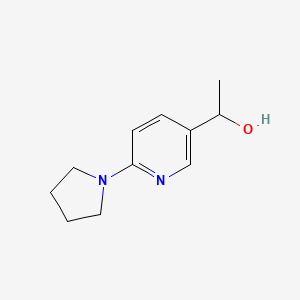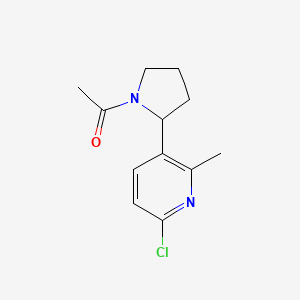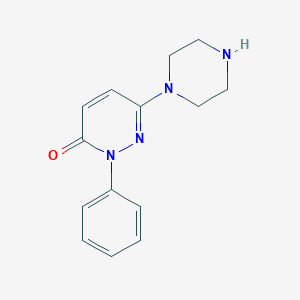
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with phenyl and piperazine substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the phenyl and piperazine groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and diketones to form the pyridazinone ring.
Substitution Reactions: Introducing the phenyl group via electrophilic aromatic substitution.
Nucleophilic Substitution: Attaching the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the pyridazinone core or the phenyl ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
2-Phenylpyridazin-3(2H)-one: Lacks the piperazine moiety.
6-(Piperazin-1-yl)pyridazin-3(2H)-one: Lacks the phenyl group.
Phenylpiperazine derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-6-(piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core with both phenyl and piperazine substituents, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-phenyl-6-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H16N4O/c19-14-7-6-13(17-10-8-15-9-11-17)16-18(14)12-4-2-1-3-5-12/h1-7,15H,8-11H2 |
InChIキー |
OEDVRBJXPRQPHX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
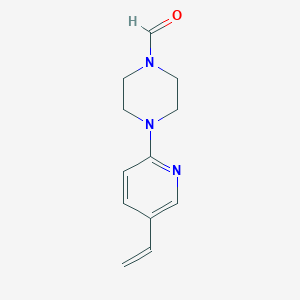
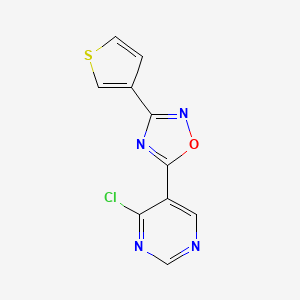
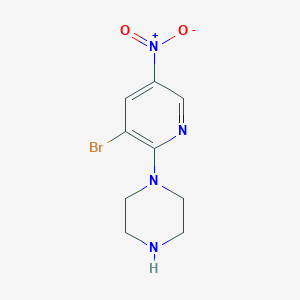
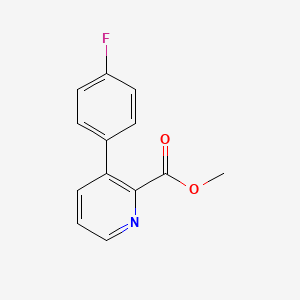
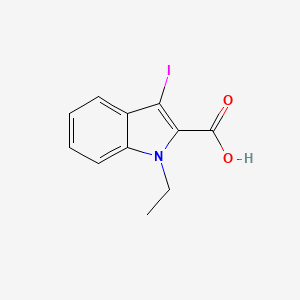
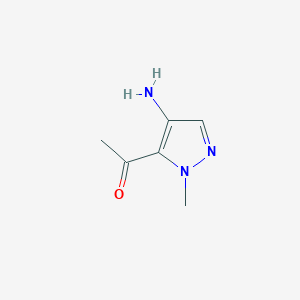
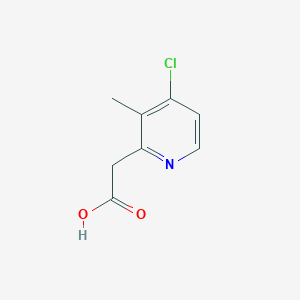
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
